![molecular formula C6H8FO5T3 B1141899 2-Fluoro-2-deoxy-D-glucose, [5,6-3H] CAS No. 118121-49-6](/img/structure/B1141899.png)
2-Fluoro-2-deoxy-D-glucose, [5,6-3H]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-2-deoxy-D-glucose, [5,6-3H] is a radiolabeled glucose analog that is commonly used in scientific research, particularly in the fields of nuclear medicine and molecular imaging. This compound is structurally similar to glucose but has a fluorine atom substituted at the 2-position and tritium atoms at the 5 and 6 positions. This modification allows it to be used as a tracer in positron emission tomography (PET) imaging to study glucose metabolism in various biological systems .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-2-deoxy-D-glucose typically involves the fluorination of a glucose derivative. One common method involves the nucleophilic attack by fluoride ions on a protected glucose precursor, such as 3,4,6-tri-O-acetyl-D-glucal, followed by deprotection to yield the desired product . The reaction conditions often include the use of a fluoride source like acetyl hypofluorite and a base to facilitate the nucleophilic substitution .
Industrial Production Methods
Industrial production of 2-Fluoro-2-deoxy-D-glucose involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated synthesis modules that ensure consistent production. The final product is typically purified using solid-phase extraction and sterilized by membrane filtration to meet the stringent requirements for clinical use .
Analyse Des Réactions Chimiques
Types of Reactions
2-Fluoro-2-deoxy-D-glucose undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it back to its parent glucose form.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like thiols for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure selective reactions .
Major Products
The major products formed from these reactions include 2-deoxy-D-glucose derivatives, carboxylic acids, and various substituted glucose analogs, depending on the specific reaction and conditions used .
Applications De Recherche Scientifique
2-Fluoro-2-deoxy-D-glucose, [5,6-3H] has a wide range of applications in scientific research:
Chemistry: Used as a tracer to study glucose metabolism and glycolysis pathways.
Biology: Employed in cellular studies to investigate glucose uptake and utilization.
Industry: Utilized in the development of new diagnostic tools and imaging agents.
Mécanisme D'action
The mechanism of action of 2-Fluoro-2-deoxy-D-glucose involves its uptake by glucose transporters into cells, where it is phosphorylated by hexokinase to form 2-fluoro-2-deoxy-D-glucose-6-phosphate. Unlike glucose-6-phosphate, this compound cannot undergo further glycolysis, leading to its accumulation in cells. This accumulation is particularly pronounced in cancer cells, which have high rates of glucose uptake and metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Deoxy-2-fluoro-D-glucose
- 2-Deoxy-2-fluoro-D-mannose
- 14C-2-deoxy-2-fluoro-D-glucose
Uniqueness
2-Fluoro-2-deoxy-D-glucose, [5,6-3H] is unique due to its radiolabeling with tritium, which allows for precise tracking and quantification in biological systems. This makes it particularly valuable in research applications where detailed metabolic studies are required .
Propriétés
IUPAC Name |
(2R,3S,4R,5R)-2-fluoro-3,4,5,6-tetrahydroxy-5,6,6-tritritiohexanal |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11FO5/c7-3(1-8)5(11)6(12)4(10)2-9/h1,3-6,9-12H,2H2/t3-,4+,5+,6+/m0/s1/i2T2,4T |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOYNUTHNTBLRMT-NXTKHULWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)F)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[3H][C@]([C@H]([C@@H]([C@H](C=O)F)O)O)(C([3H])([3H])O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11FO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
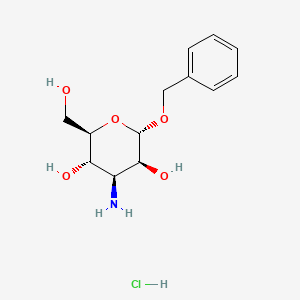

![N-[(2R,3R,4R,5R,6R)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B1141821.png)
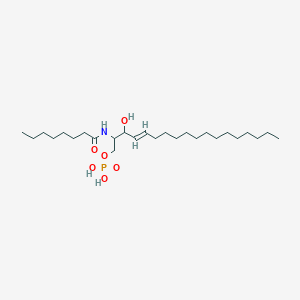
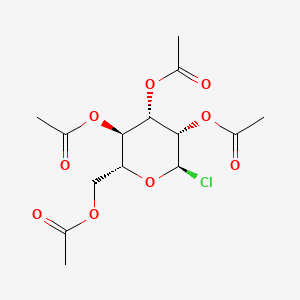
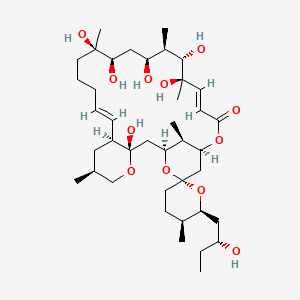

![1-[(1E,3Z,7Z)-6-methylcycloocta-1,3,7-trien-1-yl]ethanone](/img/structure/B1141829.png)
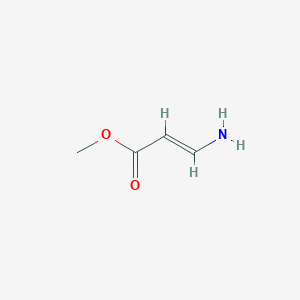


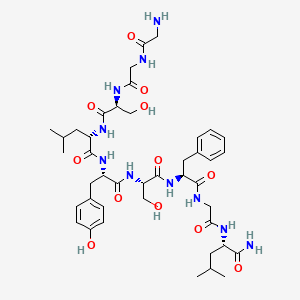
![cis-4-Oxo-hexahydro-pyrrolo[3,4-C]pyrrole-2-carboxylic acid tert-butyl ester](/img/structure/B1141839.png)
